molecular formula C14H21N3O3 B3004724 Methyl 2-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1984171-28-9

Methyl 2-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No. B3004724
CAS RN: 1984171-28-9
M. Wt: 279.34
InChI Key: BMQVYWOORUDRFR-UHFFFAOYSA-N
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Description

The compound "Methyl 2-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate" is a complex molecule that is likely to have significant biological activity due to the presence of multiple heterocyclic rings which are common in pharmacologically active compounds. Although the specific compound is not directly mentioned in the provided papers, the related structures and synthetic methods can give insights into its potential synthesis and properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step processes that can include bromination, cyclization, and the use of reagents such as the Vilsmeier–Haack reagent. For instance, the synthesis of 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine was achieved in nine steps with an overall yield of 36%, indicating a complex and potentially low-yielding process . Similarly, the synthesis of methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates from methyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates was performed in a two-step procedure, showcasing the intricacy of synthesizing such molecules .

Molecular Structure Analysis

The molecular structure of related compounds has been determined by techniques such as X-ray crystallography. For example, the crystal structure of 2-(Pyrazol-1-yl)-methyl-3,5-dicarboethoxy-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine was elucidated, revealing an orthogonal arrangement of the phenyl ring and a cis/cis arrangement of the ester groups . This suggests that the molecular structure of the compound could also be complex, with multiple stereocenters and geometric considerations.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are varied and can include the use of hydrazine, cyclization reactions, and dehydration steps. For example, the treatment of o-chloroformyl substituted methyl 1,4-dihydropyridine-5-carboxylates with hydrazine yields methyl pyrazolo[3,4-b]pyridine-5-carboxylates . These reactions are crucial for constructing the heterocyclic frameworks that are characteristic of these molecules.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. Heterocyclic compounds often exhibit significant biological activity and can have varied solubility and stability profiles depending on their structure. The presence of morpholine, for example, can influence the basicity and solubility in aqueous media . The polyheterocyclic compound synthesized in paper was characterized by NMR, FT-IR, and HRMS, indicating that similar analytical techniques would be applicable for the characterization of "Methyl 2-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate".

Scientific Research Applications

Synthesis and Antimicrobial Activity

Methyl 2-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate and related compounds have been synthesized and found to have potential in the development of antimicrobial agents. Kumar, Sadashiva, and Rangappa (2007) demonstrated an efficient synthesis of a related compound, highlighting its use in creating potent antimicrobials including arecoline derivatives (Y. C. S. Kumar, M. P. Sadashiva, & K. Rangappa, 2007). Mar'yasov et al. (2016) also synthesized a series of compounds using morpholine, noting their antimicrobial activity (M. Mar'yasov, V. V. Davydova, V. P. Sheverdov, O. Nasakin, & V. L. Gein, 2016).

Tuberculostatic Activity

Gobis et al. (2006) investigated compounds including morpholine derivatives and found low tuberculostatic activity in vitro (K. Gobis, H. Foks, Z. Zwolska, & E. Augustynowicz-Kopeć, 2006).

Antifungal and Antitubercular Properties

Syed, Alagwadi, and Alegaon (2013) synthesized derivatives of morpholine and tested them for antifungal and antitubercular activity, with some compounds displaying good efficacy (Manjoor. Syed, Alagwadi Kallanagouda Ramappa, & S. Alegaon, 2013).

Synthesis of Biologically Active Compounds

Wang et al. (2016) reported the synthesis of a morpholine derivative, an important intermediate for creating biologically active compounds, highlighting its significance in anticancer drug development (Linxiao Wang, Jianqiang Wang, Shan Xu, Jielian Wu, Qidong Tang, & Pengwu Zheng, 2016).

Insecticidal Activity

Bakhite et al. (2014) synthesized pyridine derivatives, including morpholine, and demonstrated significant insecticidal activity against cowpea aphid (E. A. Bakhite, Aly A. Abd-Ella, M. El-Sayed, & S. A. Abdel-Raheem, 2014).

Anticancer Activity

Srivastava et al. (2007) synthesized diaryl dihydropyrazole-3-carboxamides, including morpholine derivatives, and evaluated their antiobesity activity related to CB1 receptor antagonism, suggesting potential in cancer treatment (Brijesh Kumar Srivastava, A. Joharapurkar, S. Raval, Jayendra Z. Patel, R. Soni, P. Raval, Archana Gite, Amitgiri Goswami, N. Sadhwani, N. Gandhi, H. Patel, Bhupendra Mishra, M. Solanki, B. Pandey, & Mukul R Jain, 2007).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. If it has biological activity, it would likely depend on its interactions with biological molecules .

Safety and Hazards

The safety and hazards associated with this compound are not known from the available information. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activities .

properties

IUPAC Name

methyl 2-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-19-14(18)13-11(10-16-6-8-20-9-7-16)15-17-5-3-2-4-12(13)17/h2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQVYWOORUDRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCCN2N=C1CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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